

comparing the biological activity of 4,6-Dimethoxypyrimidine-2-carbonitrile derivatives

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Compound of Interest

Compound Name: 4,6-Dimethoxypyrimidine-2-carbonitrile

Cat. No.: B154273

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An Objective Comparison of the Biological Activity of 4,6-Disubstituted Pyrimidine-2-carbonitrile Derivatives

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for a wide spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties. The 4,6-disubstituted pyrimidine-2-carbonitrile core is a key pharmacophore that has been explored for the development of various therapeutic agents. While specific research on **4,6-dimethoxypyrimidine-2-carbonitrile** derivatives is limited in publicly available literature, this guide provides a comparative analysis of the biological activities of structurally related 4,6-disubstituted pyrimidine-2-carbonitrile derivatives. This comparison is supported by experimental data from various studies, with a focus on their anticancer and enzyme inhibitory activities.

Data Presentation

The following table summarizes the in vitro biological activities of selected 4,6-disubstituted pyrimidine-2-carbonitrile derivatives against various cancer cell lines and enzymes.

| Compound ID | 4-Substituent | 6-Substituent | Target Cell Line/Enzyme | Biological Activity (IC ₅₀) |
|-------------|-----------------------------------|---------------------|----------------------------|--|
| Compound A | Phenyl | 4-Methoxyphenyl | MCF-7 (Breast Cancer) | 2.56 μM[1] |
| Compound B | Phenyl | 4-Methoxyphenyl | MDA-MB-231 (Breast Cancer) | 3.43 μM[1] |
| Compound C | 4-Chlorophenyl | 4-Methoxyphenyl | COX-2 | 0.22 μM[1] |
| Compound D | Benzo[b]thiophene-2-ylmethylamino | 4-Methoxyphenyl | COX-2 | Not specified, but showed remarkable inhibition[1] |
| Compound E | 4-(4-Chlorophenyl) | 6-(4-methoxyphenyl) | EGFR | Not specified, but identified as a dual inhibitor[2] |
| Compound F | 4-(4-Chlorophenyl) | 6-(4-methoxyphenyl) | VEGFR-2 | Not specified, but identified as a dual inhibitor[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate interpretation of the presented data.

In Vitro Anticancer Screening (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

- Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 μM) and a vehicle control (e.g., DMSO).
- Incubation: The plates are incubated for a further 48-72 hours.

- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
- Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC_{50} value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

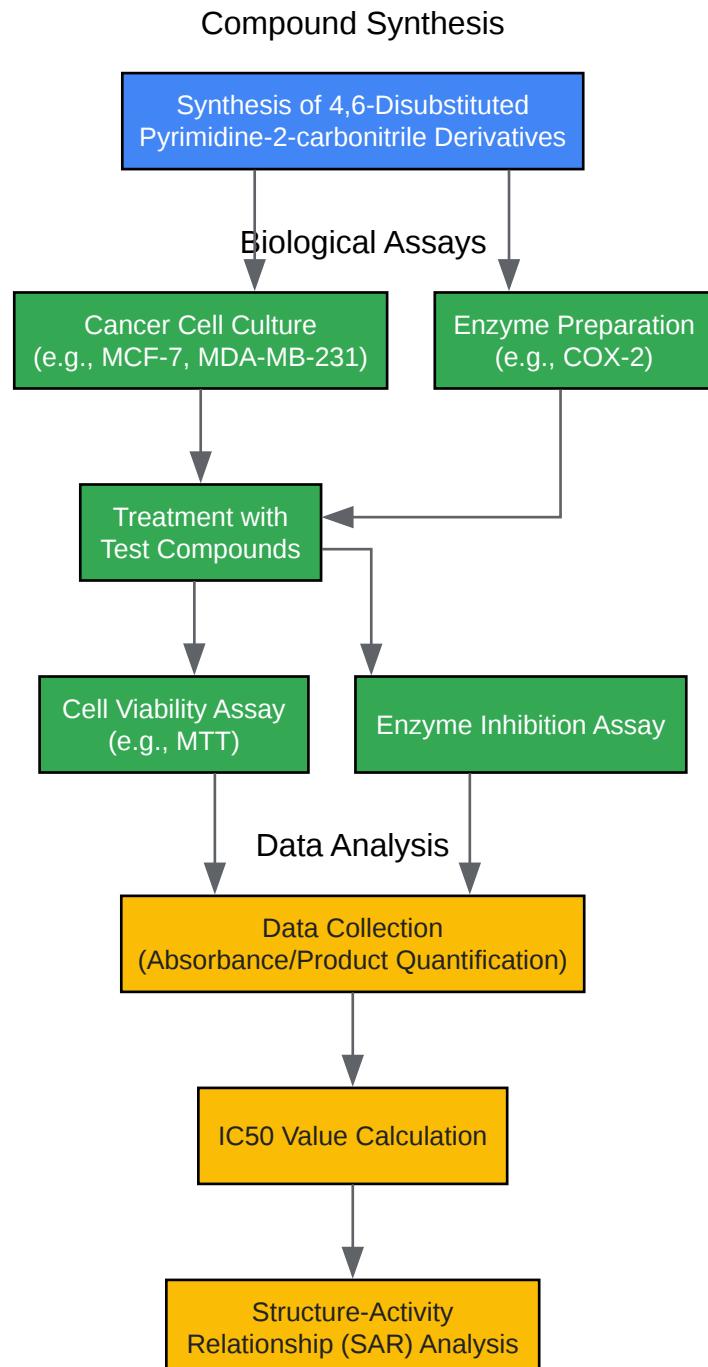
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

- Enzyme and Substrate Preparation: Purified recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in an appropriate assay buffer.
- Compound Incubation: The test compounds are pre-incubated with the COX-2 enzyme for a specific period to allow for binding.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
- Reaction Termination: The reaction is stopped after a defined time by adding a stopping reagent.
- Product Quantification: The amount of product formed (e.g., prostaglandin E2) is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a colorimetric assay.
- Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC_{50} value is then determined from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate key concepts related to the biological evaluation of these pyrimidine derivatives.

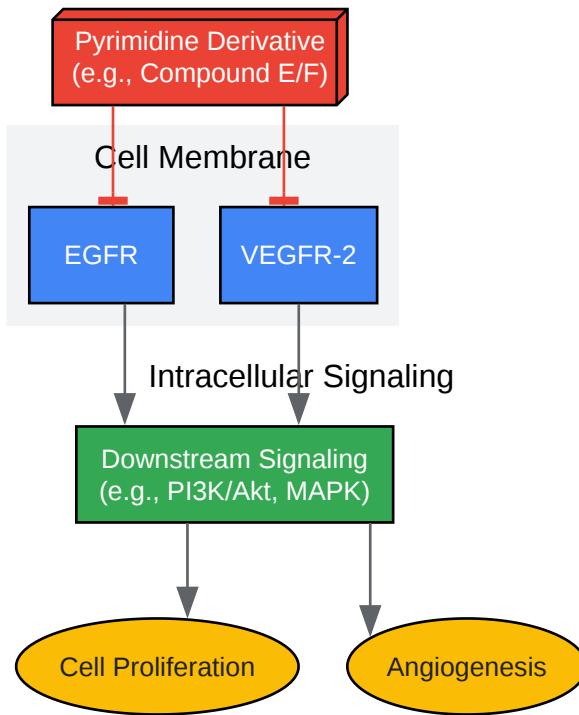
General Workflow for In Vitro Biological Activity Screening



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Caption: Workflow for evaluating the biological activity of synthesized compounds.

Simplified EGFR/VEGFR-2 Signaling Pathway Inhibition

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Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrimidine derivatives.

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References

- 1. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]

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